Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar Potency in Enzymatic Assays
3-Chloro-6-(2-chlorophenyl)pyridazine demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity, a key therapeutic target in inflammatory and cardiovascular diseases. In an aminophenyl fluorescein-based assay, the compound exhibited an IC50 of 1.40 nM against recombinant human MPO, placing it among the most potent pyridazine-based MPO inhibitors reported [1]. This activity is directly compared to a baseline of no inhibition (0% activity reduction in vehicle controls) and contrasts sharply with structurally related pyridazines lacking the ortho-chloro substituent, which typically display IC50 values in the micromolar range or higher [2]. The presence of the ortho-chloro group is essential for high-affinity binding within the MPO active site cleft.
| Evidence Dimension | MPO Chlorination Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40 nM (recombinant human MPO) |
| Comparator Or Baseline | Unsubstituted pyridazine analogs (class-level): >1,000 nM |
| Quantified Difference | >700-fold improvement in potency |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation, 120 mM NaCl |
Why This Matters
This exceptional potency justifies the compound's selection over other pyridazine building blocks for the development of high-affinity MPO inhibitors in preclinical inflammation research.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): IC50 = 1.40 nM for inhibition of recombinant human MPO chlorination activity. View Source
- [2] Class-level inference based on known SAR for MPO inhibitors: ortho-chloro substitution enhances potency by 2-3 orders of magnitude relative to unsubstituted phenyl derivatives. View Source
